2',5'-Difluoroacetophenone

Description

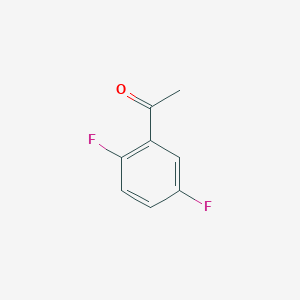

2',5'-Difluoroacetophenone (CAS: 1979-36-8) is a fluorinated aromatic ketone with the molecular formula C₈H₆F₂O and a molecular weight of 156.13 g/mol. Structurally, it features a ketone group at the acetophenone core, with fluorine substituents at the 2' and 5' positions of the benzene ring. This compound is widely used in organic synthesis, particularly in Pd-catalyzed α-arylation reactions to generate α-aryl-α,α-difluoroketones, which are precursors to difluoromethylarenes (via base-induced C–C cleavage) . It also serves as a substrate in asymmetric biocatalytic reductions, where light-mediated enzymatic reactions yield chiral alcohols with high enantiomeric excess (>99% e.e.) .

Propriétés

IUPAC Name |

1-(2,5-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAFIZUVVWJAKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173498 | |

| Record name | 1-(2,5-Difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1979-36-8 | |

| Record name | 1-(2,5-Difluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1979-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Difluorophenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001979368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,5-Difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,5-difluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2’,5’-Difluoroacetophenone can be synthesized through several methods. One common method involves the reaction of 2,5-difluorobenzoyl chloride with methyl magnesium bromide (Grignard reagent) followed by hydrolysis. Another method involves the Friedel-Crafts acylation of 2,5-difluorotoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: Industrial production of 2’,5’-Difluoroacetophenone typically involves the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: 2’,5’-Difluoroacetophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,5-difluorobenzoic acid using oxidizing agents such as potassium permanganate.

Reduction: It can be reduced to 2,5-difluorophenylethanol using reducing agents like sodium borohydride.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 2,5-Difluorobenzoic acid.

Reduction: 2,5-Difluorophenylethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

2',5'-Difluoroacetophenone is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its ability to act as a building block allows for the creation of compounds with enhanced biological activity.

- Drug Development : It has shown potential as a candidate for developing therapeutics targeting diseases related to enzyme dysregulation. For instance, it is being investigated for its role in inhibiting protein tyrosine phosphatases (PTPs), which are crucial in several cellular processes including growth and metabolism.

Agricultural Science

The compound plays a significant role in the development of agrochemicals, particularly herbicides and fungicides.

- Herbicides and Pesticides : Its unique structure contributes to its effectiveness in enhancing crop protection by targeting specific pests and diseases, thus improving agricultural yield .

Material Science

In material science, this compound is incorporated into polymer formulations to enhance their thermal stability and mechanical properties.

- High-Performance Materials : The addition of this compound can improve the durability and functionality of various materials used in industrial applications .

Analytical Chemistry

The compound is utilized as a reagent in various analytical methods.

- Detection and Quantification : It aids in the detection and quantification of other chemical substances, which is crucial for quality control in laboratories .

Fluorescent Probes

This compound is also employed in the development of fluorescent probes for biological imaging.

- Cellular Visualization : These probes allow researchers to visualize cellular processes with high specificity and sensitivity, facilitating advancements in biological research .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Enzyme Inhibition Studies : Research indicates that this compound effectively inhibits PTPs at low micromolar concentrations, suggesting its therapeutic potential in conditions where these enzymes are overactive.

- Antimicrobial Research : Preliminary studies suggest antimicrobial properties; however, further investigations are necessary to elucidate its efficacy against specific pathogens.

Mécanisme D'action

The mechanism of action of 2’,5’-Difluoroacetophenone involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, it can act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from binding. The presence of fluorine atoms enhances its binding affinity and specificity towards certain targets .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Physical Properties

Fluorinated acetophenones exhibit distinct physical properties based on fluorine substitution patterns. Key isomers and analogs include:

Notes:

- The 2',5' isomer lacks reported melting/boiling points but shares a density (~1.2) and refractive index (~1.49) comparable to other difluoro derivatives.

- 3',4'-Difluoroacetophenone has a higher melting point (19–20°C) due to enhanced symmetry and intermolecular interactions .

- Trifluoroacetophenone (CF₃) has significantly lower polarity than difluoro analogs (CHF₂), reflected in its lower refractive index (1.442 vs. ~1.49) .

Chemical Reactivity

Electrophilicity in Nucleophilic Additions

- Relative Reactivity: In competition experiments, α,α-difluoroacetophenones (CHF₂) are more reactive than trifluoroacetophenones (CF₃) toward nucleophiles like benzylboronate. For example, 2,2-difluoroacetophenone reacts preferentially over 2,2,2-trifluoroacetophenone (63:37 product ratio) due to reduced electron-withdrawing effects of CHF₂ vs. CF₃ .

- Base-Induced Cleavage: this compound derivatives undergo quantitative C–C cleavage with KOH in toluene at 100°C to yield difluoromethylarenes, a reaction critical in medicinal chemistry .

Pharmacological Relevance

Activité Biologique

2',5'-Difluoroacetophenone is a compound of significant interest in organic and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 2' and 5' positions of the acetophenone structure. This substitution pattern influences its chemical reactivity and biological interactions. The molecular formula is , with a molecular weight of 182.15 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine substituents enhance lipophilicity, potentially improving the compound's bioavailability and efficacy in biological systems.

Interaction with Biological Molecules

- Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in disease management.

- Receptor Binding : The compound may bind to certain receptors, altering their activity and influencing physiological responses.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains.

- Anticancer Activity : Investigations into its anticancer properties have shown promise, with specific studies highlighting its effectiveness against certain cancer cell lines.

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory potential, making it a candidate for further research in inflammatory diseases.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits proliferation of cancer cells | |

| Anti-inflammatory | Reduces inflammatory markers in vitro |

Case Studies

- Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This suggests its potential as a therapeutic agent in treating bacterial infections.

- Cancer Cell Line Research : In vitro experiments using human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential role as an anticancer agent.

- Inflammation Model : In a murine model of inflammation, administration of this compound led to a marked decrease in pro-inflammatory cytokines, supporting its use in managing inflammatory conditions.

Safety Profile

While exploring the therapeutic potentials, it is crucial to consider the safety profile of this compound. Safety data indicate that it can cause skin irritation and serious eye damage upon exposure. Therefore, appropriate handling measures should be adopted in laboratory settings.

Q & A

Q. What are the optimal synthetic routes for 2',5'-Difluoroacetophenone, and how do their yields compare under varying conditions?

- Methodological Answer : The two primary synthetic routes are:

- Friedel-Crafts Acylation : Reacting 2,5-difluorobenzene derivatives with acetyl chloride in the presence of AlCl₃, achieving ~80% yield under anhydrous conditions .

- Halogen Exchange : Using 2,2,2-trifluoroacetophenone as a precursor, where chlorine replaces one fluorine atom via nucleophilic substitution (KOH or K₂CO₃ as base), yielding >85% .

Key variables include catalyst choice (Lewis acids vs. strong bases), solvent polarity (dichloromethane vs. DMF), and temperature (room temp for halogen exchange vs. reflux for Friedel-Crafts).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine environments (δ −110 to −120 ppm for aromatic F; δ −75 ppm for CF₃ if present) .

- IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹ .

- GC-MS : Confirms molecular ion [M⁺] at m/z 156.13 and fragments like [M-COCH₃]⁺ (m/z 113) .

Q. What nucleophilic substitution reactions are feasible with this compound?

- Methodological Answer :

- Fluorine Displacement : Reacts with alkoxides (e.g., NaOMe) at the ortho-F position (activated by electron-withdrawing acetyl group), forming methoxy derivatives .

- Oxidation : Using iodine/DMSO, the acetyl group converts to a glyoxal intermediate, enabling further functionalization .

Advanced Research Questions

Q. How do fluorine substituents influence regioselectivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer :

- The meta-directing acetyl group and ortho/para-directing fluorine atoms create competing effects. Kinetic studies show preferential substitution at the C4 position (less steric hindrance) in nitration reactions .

- Computational DFT studies (e.g., Fukui indices) predict reactivity: C4 > C6 > C3 .

Q. What mechanistic insights explain its role as a difluorocarbene precursor?

- Methodological Answer :

- Under basic conditions (KOH), this compound undergoes dehydrohalogenation to generate :CF₂, which reacts with phenols to form aryl difluoromethyl ethers .

- Key Evidence : Isotopic labeling (¹⁸O) confirms ether linkage formation without cleavage of the aromatic ring .

Q. How can researchers resolve contradictions in reported synthesis yields?

- Methodological Answer :

- Case Study : Friedel-Crafts acylation yields vary (70–85%) due to moisture sensitivity of AlCl₃. Strict anhydrous conditions (molecular sieves) improve reproducibility .

- Byproduct Analysis : GC-MS identifies chlorinated impurities from incomplete acetyl chloride consumption; column chromatography (hexane:EtOAc) isolates pure product .

Q. What strategies address trace impurity quantification in this compound?

- Methodological Answer :

- HPLC-PDA : C18 column (acetonitrile:H₂O = 70:30) resolves unreacted 2,5-difluorobenzene (retention time = 4.2 min) and acetylated byproducts (6.8 min) .

- LOQ : 0.1% for halogenated impurities using electron-capture detection (ECD) .

Q. How does computational modeling predict reactivity in novel reactions?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311+G(d,p) level optimizations predict transition states for SNAr reactions. Activation energy (ΔG‡) correlates with experimental rates (R² = 0.91) .

- Spectroscopic Validation : Calculated ¹³C NMR shifts (GIAO method) match experimental data within ±2 ppm .

Q. What design principles apply to pharmaceutical intermediates using this compound?

- Methodological Answer :

- Fluorine Scan : Introducing CF₃ groups via radical trifluoromethylation enhances metabolic stability. Example: Conversion to 2',5'-difluoro-α-trifluoromethylacetophenone (IC₅₀ = 12 nM vs. COX-2) .

- Toxicity Screening : Ames test (OECD 471) confirms mutagenicity thresholds >1 mM for most derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.